
N-Benzyldiethanolamine
Overview
Description
N-Benzyldiethanolamine is an organic compound with the molecular formula C11H17NO2. It is a colorless to yellow liquid that is soluble in water and organic solvents. This compound is primarily used in the synthesis of various chemicals and pharmaceuticals due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Benzyldiethanolamine can be synthesized through the reaction of benzyl chloride with diethanolamine. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the nucleophilic substitution reaction. The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods: In industrial settings, this compound is produced using a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is then purified through distillation or recrystallization to remove any impurities .
Chemical Reactions Analysis
Oxidation Reactions
N-Benzyldiethanolamine undergoes oxidation primarily through hypohalite-mediated pathways. A key study involving substituted N-benzylanilines (structurally related compounds) revealed:
Mechanism
-
Hypohalite attack : The reaction proceeds via a cyclic transition state where hypohalite simultaneously attacks the amine nitrogen and a benzyl proton, forming a zwitterion intermediate. This intermediate rearranges to yield oxidized products like N-benzyl-N,N-diacetyl diethanolamine .
Substituent Effects
Substituent Position | ρ Value (Hammett Analysis) | Impact on Reaction Rate |
---|---|---|
Aniline ring | -1.15 | Electron-withdrawing groups accelerate oxidation |
Benzyl ring | +0.38 | Electron-donating groups slightly enhance reactivity |
Source: Kinetic analysis of N-benzylaniline oxidation under alkaline conditions .
Catalytic Hydrogenation
Example pathway:
-
Iminization : Benzaldehyde reacts with a primary amine (e.g., α-methylbenzylamine) to form an imine.
-
Hydrogenation : The imine is reduced to the corresponding N-benzylamine using H₂ and Pd/C .
Substitution Reactions
This compound’s hydroxyl groups enable nucleophilic substitution. Key findings include:
Reagents and Products
Reagent | Conditions | Product Formed |
---|---|---|
Alkyl halides | Basic (NaOH/KOH) | N-alkylated derivatives |
Acyl chlorides | Room temperature | Acetylated derivatives (e.g., N,N-diacetyl) |
Case Study: Antimicrobial Derivatives
Schiff bases derived from N-benzylamine analogs exhibit enhanced bioactivity:
Derivative | Target Organism | Inhibition Efficiency |
---|---|---|
N-benzyl isatin | Candida albicans | 85% growth reduction |
Schiff Base 4c | E. coli, S. aureus | Moderate activity |
Note: Lipophilicity increases membrane penetration, boosting antimicrobial effects .
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis
N-Benzyldiethanolamine serves as a crucial intermediate in the synthesis of numerous organic compounds. It participates in various chemical reactions such as oxidation, reduction, and nucleophilic substitution. These reactions facilitate the formation of derivatives that are essential in both academic research and industrial applications.
Table 1: Common Reactions Involving this compound
Reaction Type | Products Generated | Common Reagents |
---|---|---|
Oxidation | N-benzyl-N,N-diacetyl diethanolamine | Potassium permanganate, chromium trioxide |
Reduction | N-benzyl diethanolamine | Lithium aluminum hydride, sodium borohydride |
Substitution | Various N-substituted derivatives | Alkyl halides, acyl chlorides |
Biological Applications
Preparation of Bioactive Molecules
In biological research, this compound is employed in the preparation of biologically active molecules. Its structural properties allow it to enhance the activity of certain compounds, particularly in receptor binding studies.
Case Study: Receptor Binding Affinity
A study examined the impact of N-benzyl substitutions on phenethylamines, revealing that compounds with N-benzyl groups exhibited significantly increased binding affinity for serotonin receptors (5-HT2A and 5-HT2C). The findings indicated that specific substitutions could enhance functional activity at these receptors, making this compound a valuable tool in pharmacological research .
Medical Applications
Pharmaceutical Synthesis
this compound is utilized in the synthesis of pharmaceuticals that require amine functionalities. It plays a role in developing drugs targeting various conditions due to its ability to form stable complexes with metal ions and enhance drug solubility.
Example: Anti-inflammatory Properties
Research has shown that derivatives of N-benzyl compounds can mitigate inflammatory responses. For instance, a derivative demonstrated significant anti-inflammatory effects by inhibiting key signaling pathways involved in inflammation . This highlights the potential for this compound derivatives in therapeutic applications.
Industrial Applications
Production of Surfactants and Emulsifiers
In industrial settings, this compound is used to produce surfactants and emulsifiers. Its amphiphilic nature makes it suitable for formulating products in cosmetics, detergents, and other consumer goods.
Comparison with Related Compounds
This compound's unique structure imparts distinct chemical properties compared to similar compounds like N-methyldiethanolamine and N-phenylethanolamine. The presence of the benzyl group enhances its reactivity in nucleophilic substitution reactions.
Table 2: Comparison with Similar Compounds
Compound | Structure Characteristics | Key Applications |
---|---|---|
This compound | Contains a benzyl group | Organic synthesis, pharmaceuticals |
N-Methyldiethanolamine | Contains a methyl group | Less reactive than benzyl variant |
N-Phenylethanolamine | Contains a phenyl group | Similar applications but varied reactivity |
Mechanism of Action
The mechanism of action of N-Benzyldiethanolamine involves its ability to act as a nucleophile in various chemical reactions. It can donate electrons to electrophilic centers, facilitating the formation of new chemical bonds. This property makes it a valuable intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile .
Comparison with Similar Compounds
N-Methyldiethanolamine: Similar in structure but with a methyl group instead of a benzyl group.
N-Ethyldiethanolamine: Similar in structure but with an ethyl group instead of a benzyl group.
N-Phenylethanolamine: Similar in structure but with a phenyl group instead of a benzyl group.
Uniqueness: N-Benzyldiethanolamine is unique due to the presence of the benzyl group, which imparts distinct chemical properties. This makes it more reactive in certain nucleophilic substitution reactions compared to its methyl and ethyl counterparts .
Biological Activity
N-Benzyldiethanolamine (C11H17NO2) is an organic compound that has garnered attention for its diverse biological activities. This article delves into its mechanisms of action, biological effects, and relevant research findings, supported by data tables and case studies.
This compound is a colorless to yellow liquid that is soluble in both water and organic solvents. Its structure features a benzyl group and two hydroxyl groups, which contribute to its reactivity as a nucleophile in various chemical reactions. This property allows it to participate in nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis .
Key Chemical Reactions
- Oxidation : Produces N-benzyl-N,N-diacetyl diethanolamine.
- Reduction : Yields N-benzyl diethanolamine.
- Substitution : Forms various N-substituted derivatives depending on the reagents used .
Biological Activities
This compound exhibits several biological activities, including antimicrobial, antioxidant, and potential anticancer properties. Below are detailed findings from various studies.
Antimicrobial Activity
Research has highlighted the antimicrobial potential of N-benzyl derivatives, particularly Schiff bases derived from it. A study synthesized several Schiff bases of N-benzyl isatins, demonstrating significant antibacterial activity against various Gram-positive and Gram-negative bacteria . The enhanced activity is attributed to the increased lipophilicity of these compounds, facilitating better cell membrane penetration.
Compound | Activity Type | Tested Organisms | Results |
---|---|---|---|
Schiff Base 4c | Antibacterial | E. coli, S. aureus | Moderate activity |
N-benzyl isatin | Antifungal | C. albicans | Effective inhibition |
Antioxidant Activity
This compound has also been evaluated for its antioxidant properties. In vitro assays showed that certain derivatives exhibited significant radical scavenging activity against DPPH (1,1-diphenyl-2-picrylhydrazyl) and lipid peroxidation . The antioxidant activity was measured by the percentage inhibition of radical formation over time.
Compound | DPPH Scavenging Activity (%) | Lipid Peroxidation Inhibition (%) |
---|---|---|
10d | 64.5 (20 min), 81 (60 min) | High interaction |
10a | 57 (20 min), 78 (60 min) | Low interaction |
Case Studies and Research Findings
- Mutagenicity Studies : A study investigated the mutagenic potential of related benzylating agents, revealing that benzylation can lead to significant biological consequences, including DNA damage . This suggests a dual role for compounds like this compound in both therapeutic applications and potential toxicity.
- Synthesis of Bioactive Molecules : this compound serves as an intermediate in synthesizing biologically active molecules, including pharmaceuticals with amine functionalities . Its unique structure allows for the development of compounds with enhanced therapeutic efficacy.
- Comparative Analysis with Similar Compounds : When compared to similar compounds like N-methyldiethanolamine and N-phenylethanolamine, this compound shows distinct reactivity due to the presence of the benzyl group, which enhances its nucleophilic properties .
Q & A
Q. Basic: What are the recommended methods for synthesizing N-Benzyldiethanolamine in laboratory settings?
This compound is typically synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting benzylamine with ethylene oxide under controlled temperature and pressure, analogous to methods used for structurally similar amines like N-Phenyldiethanolamine . Key steps include:
- Reagent preparation : Use anhydrous conditions to prevent hydrolysis.
- Reaction optimization : Maintain a temperature range of 50–80°C and neutralize excess acid/base post-reaction.
- Purification : Employ recrystallization (e.g., using benzene, as melting point data is reported in this solvent) or column chromatography .
Q. Basic: How should researchers characterize the purity and structural integrity of this compound post-synthesis?
Characterization involves a multi-technique approach:
- Spectroscopy :
- ¹H/¹³C NMR to confirm the presence of benzyl and diethanolamine moieties.
- FT-IR to identify hydroxyl (-OH) and amine (-NH) functional groups.
- Chromatography :
- Physical properties : Compare observed melting point (196.5°C in benzene) and density (1.09 g/cm³) with literature values .
Q. Advanced: What analytical strategies resolve contradictions in reported physicochemical properties of this compound?
Discrepancies in properties like melting point or solubility often arise from experimental conditions. To address this:
- Standardize protocols : Use identical solvents (e.g., benzene for melting point determination) and calibrated instruments .
- Cross-validate data : Compare results with authoritative databases (e.g., NIST Chemistry WebBook) and replicate studies under inert atmospheres to prevent degradation .
- Statistical analysis : Apply multivariate regression to isolate variables (e.g., solvent polarity, heating rate) affecting measurements .
Q. Advanced: How can researchers design experiments to investigate the metabolic pathways of this compound in biological systems?
- In vitro models : Use liver microsomes or hepatocytes to study phase I/II metabolism.
- Hydrolysis assays : Apply β-glucuronidase or acid hydrolysis to detect conjugated metabolites .
- Analytical tools :
- LC-MS/MS for high-sensitivity metabolite identification.
- Isotopic labeling (e.g., ¹⁴C-tracers) to track metabolic fate .
Q. Basic: What are the optimal storage conditions for this compound to ensure long-term stability?
- Storage : Keep under inert gas (argon/nitrogen) at room temperature to prevent oxidation.
- Containers : Use amber glass vials to minimize light exposure.
- Stability monitoring : Conduct periodic HPLC analysis to detect degradation products (e.g., benzaldehyde from oxidation) .
Q. Advanced: In what ways does this compound participate in nucleophilic substitution reactions?
The hydroxyl and amine groups enable diverse reactivity:
- Reaction design :
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.
- Catalysts : Use Mitsunobu conditions (e.g., DIAD/TPP) for ether formation.
- Product optimization : Adjust pH to favor mono- vs. di-substitution. For example, reaction with alkyl halides yields quaternary ammonium salts, relevant in surfactant synthesis .
Properties
IUPAC Name |
2-[benzyl(2-hydroxyethyl)amino]ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c13-8-6-12(7-9-14)10-11-4-2-1-3-5-11/h1-5,13-14H,6-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIZIOHLLYXVEHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CCO)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50143618 | |
Record name | Ethanol, 2,2'-(benzylimino)di- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50143618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101-32-6 | |
Record name | 2,2′-[(Phenylmethyl)imino]bis[ethanol] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=101-32-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethanol, 2,2'-(benzylimino)di- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000101326 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Benzyldiethanolamine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60297 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethanol, 2,2'-(benzylimino)di- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50143618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2'-[(phenylmethyl)imino]bisethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.668 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.